1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, which are substituted with ethyl and methyl groups. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-1H-pyrazol-5-ylmethylamine. The reaction is carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Chemical Reactions Analysis
1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Scientific Research Applications
1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved depend on the specific biological context and the target molecules[5][5].
Comparison with Similar Compounds
1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives, such as:
1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, leading to different chemical properties and biological activities.
1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-10(3)12(9-15-16)13-8-11-6-7-14-17(11)5-2/h6-7,9,13H,4-5,8H2,1-3H3 |
InChI Key |
IZAMNRILOHUMQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=NN2CC)C |
Origin of Product |
United States |
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